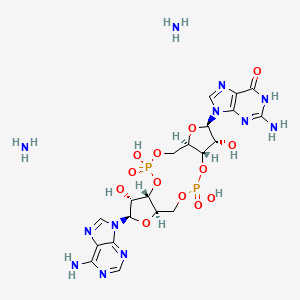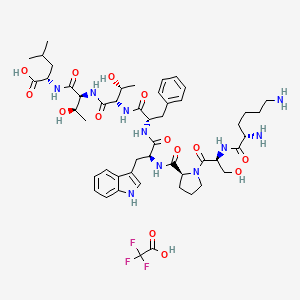![molecular formula C10H9N3OS B8210274 (5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8210274.png)
(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PFM39 is a selective inhibitor of the MRE11 nucleic acid exonuclease and a Mirin analog. It is known for its ability to prolong mitosis and inhibit homologous recombination without significantly increasing non-homologous end joining . The compound has a molecular weight of 219.26 and a chemical formula of C10H9N3OS .
準備方法
Synthetic Routes and Reaction Conditions
PFM39 is synthesized through a series of chemical reactions involving the formation of a thiazolidinone ring. The synthesis typically starts with the reaction of 4-aminobenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized to produce the thiazolidinone core . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of PFM39 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of high-performance liquid chromatography (HPLC) is crucial for ensuring the purity of the final product, which is typically required to be greater than or equal to 98% .
化学反応の分析
Types of Reactions
PFM39 undergoes several types of chemical reactions, including:
Oxidation: PFM39 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common.
Substitution: PFM39 can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of PFM39, while substitution reactions can produce a range of substituted derivatives .
科学的研究の応用
PFM39 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA repair mechanisms and the role of MRE11 in homologous recombination.
Medicine: Potential therapeutic applications in cancer research, particularly in targeting DNA repair pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DNA repair mechanisms.
作用機序
PFM39 exerts its effects by selectively inhibiting the exonuclease activity of MRE11, a key enzyme involved in DNA repair. By blocking the rotation of the phosphate backbone in double-stranded DNA, PFM39 prevents the exonuclease activity of MRE11 without affecting its endonuclease activity . This selective inhibition disrupts homologous recombination and prolongs mitosis, making it a valuable tool for studying DNA repair pathways .
類似化合物との比較
PFM39 is unique in its selective inhibition of MRE11 exonuclease activity. Similar compounds include:
PFM39 stands out due to its high selectivity and potency, making it a preferred choice for research applications targeting DNA repair mechanisms .
特性
IUPAC Name |
(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,11H2,(H2,12,13,14)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOIZYPBCJHYLN-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B8210210.png)

![2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B8210241.png)



![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)
![N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B8210266.png)


